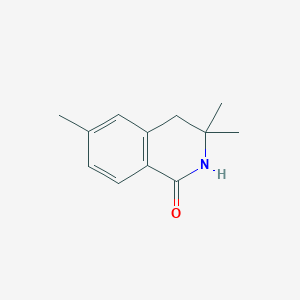

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one” is a chemical compound . It is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines . This involves acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides, N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N-[2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides, and acid hydrolysis of the latter .Molecular Structure Analysis

The molecular formula of “this compound” is C12H15NO . The InChI code is 1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) .Chemical Reactions Analysis

The compound has been used in various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 189.25 . The boiling point and other physical properties are not available in the retrieved data .Applications De Recherche Scientifique

Synthesis of Complex Molecules

Research has shown that 1,2,3,4-tetrahydroisoquinoline derivatives serve as starting materials for synthesizing complex molecules, such as lamellarin U and lamellarin G trimethyl ether. These compounds are synthesized through alkylation of a deprotonated alpha-aminonitrile, showcasing a method for introducing acid-sensitive protecting groups for phenolic hydroxy functions, which is a significant step in organic synthesis (J. Liermann & T. Opatz, 2008).

Potential in Pharmaceutical Development

Another research avenue involves the synthesis and evaluation of tetrahydroisoquinoline derivatives for their beta-adrenergic activity and platelet antiaggregatory activity. For instance, positional isomers of trimetoquinol have been synthesized and assessed, revealing differences in biological activity based on the positioning of methoxy groups on the benzyl substituent (D. Miller et al., 1980).

Catalytic Synthesis

The palladium-catalyzed iminoannulation of internal alkynes has been demonstrated as an effective method for preparing a wide variety of substituted isoquinoline and pyridine heterocycles. This methodology underscores the versatility of tetrahydroisoquinoline derivatives in catalytic synthesis, offering a pathway to diverse heterocyclic compounds (K. R. Roesch, Haiming Zhang, & R. Larock, 2001).

Development of Anti-Cancer Agents

A notable application in the field of medicinal chemistry involves the synthesis of 4-tetrazolyl-substituted 3,4-dihydroquinazoline derivatives with anticancer activity. This research highlights the potential of tetrahydroisoquinoline derivatives in the development of novel anticancer drugs, showcasing their broad applicability in synthesis and medicinal chemistry (Jun Xiong et al., 2022).

Advancements in Asymmetric Synthesis

The catalytic asymmetric synthesis of optically active 1,2,3,4-tetrahydroisoquinolines, facilitated by chiral iridium complexes, represents a significant advancement in the field of asymmetric synthesis. This method allows for the direct synthesis of these compounds, which are crucial intermediates for pharmaceutical drugs and drug candidates (Atsuhiro Iimuro et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

3,3,6-trimethyl-2,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJRMNJMCGHQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986235.png)

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986241.png)

![1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2986245.png)

![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)